2-Methyl-4-(tosylmethyl)thiazole 2-Methyl-4-(tosylmethyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC0760413
InChI: InChI=1S/C12H13NO2S2/c1-9-3-5-12(6-4-9)17(14,15)8-11-7-16-10(2)13-11/h3-7H,8H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)C
Molecular Formula: C12H13NO2S2
Molecular Weight: 267.4 g/mol

2-Methyl-4-(tosylmethyl)thiazole

CAS No.:

Cat. No.: VC0760413

Molecular Formula: C12H13NO2S2

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(tosylmethyl)thiazole -

Specification

Molecular Formula C12H13NO2S2
Molecular Weight 267.4 g/mol
IUPAC Name 2-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-thiazole
Standard InChI InChI=1S/C12H13NO2S2/c1-9-3-5-12(6-4-9)17(14,15)8-11-7-16-10(2)13-11/h3-7H,8H2,1-2H3
Standard InChI Key YUAQCMRSHTWYSN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)C

Introduction

Structure and Chemical Properties

Molecular Structure

2-Methyl-4-(tosylmethyl)thiazole consists of a five-membered thiazole ring containing both sulfur and nitrogen atoms. The compound features a methyl group at position 2 and a tosylmethyl group (p-toluenesulfonylmethyl) at position 4. The tosylmethyl group contains a sulfone linkage and a p-tolyl group, which significantly enhances the compound's reactivity and chemical versatility.

The thiazole core provides a rigid scaffold with specific electronic properties determined by the presence of both nitrogen and sulfur atoms in the ring. This heterocyclic nature contributes to the compound's potential for interaction with biological targets and its utility in chemical transformations.

PropertyExpected CharacteristicBasis for Prediction
Physical StateCrystalline solidSimilar thiazole derivatives
SolubilitySoluble in organic solvents (EtOAc, propan-2-ol)Common thiazole solubility patterns
Chemical ReactivityReactive at the tosylmethyl positionTosyl group chemistry and related compounds
StabilityStable under standard conditionsGeneral thiazole stability
Functional GroupTosylmethyl (good leaving group)Structure and known tosyl chemistry

Synthesis Methods

Synthetic Approaches

The synthesis of 2-methyl-4-(tosylmethyl)thiazole can be approached through various methods commonly employed for thiazole derivatives. Evidence from related compounds suggests several viable synthetic routes.

One approach involves the modification of pre-formed thiazole rings. For example, search results describe the synthesis of the related 5-bromo-2-methyl-4-(tosylmethyl)thiazole:

"Recrystallization from propan-2-ol gave brown needles of thiazole 4 (140 mg, 92%), mp 165 °C. δH(200 MHz; CDCl3) 2.43 (3 H, s, CH3), 2.62 (3 H, s, CH3), 4.48 (2 H, s, CH2), 7.29 (2 H, d, J 8.3, H ar), 7.65 (2 H, d, J 8.3, H ar)" .

This high yield (92%) indicates an efficient synthetic pathway that could be adapted for 2-methyl-4-(tosylmethyl)thiazole by eliminating the bromination step.

Modern Synthetic Methodologies

Recent advances in thiazole chemistry have introduced more efficient and selective methodologies. According to recent research published in 2025:

"Herein, we report highly efficient and base-promoted approaches for the diversity-oriented synthesis of 2,5- and 4,5-disubstituted thiazoles using alkyl a2-(methylthio)-2-thioxoacetates as synthetic precursors. The transformation involves the regioselective cyclization reaction between dithioates and active methylene isocyanides, leading to the tosyl and ester-substituted thiazoles at the 2nd and 4th positions, respectively."

This base-promoted approach offers several advantages:

  • Reactions proceed at room temperature

  • Metal-free conditions align with green chemistry principles

  • High regioselectivity allows precise control over substitution patterns

  • Compatibility with various functional groups enables diverse thiazole libraries

Purification Methods

For obtaining pure 2-methyl-4-(tosylmethyl)thiazole, established purification protocols include:

"Purification by chromatographic column, eluting with EtOAc/cyclohexane (5/5), and recrystallization from propan-2-ol gave the corresponding required product."

This two-step purification process combines chromatographic separation with recrystallization to achieve high purity, which is essential for subsequent applications and accurate characterization.

Table 2: Comparative Synthesis Methods for 2-Methyl-4-(tosylmethyl)thiazole and Related Compounds

MethodKey ReagentsReaction ConditionsAdvantagesYield RangeReference
Cyclization of thiosemicarbazidesThiosemicarbazides, chloroacetoneOvernight stirring at RT or reflux in EtOH (6-10h)Well-established, reliable78-99%
Base-promoted cyclizationDithioates, active methylene isocyanidesRoom temperature, metal-free conditionsGreen chemistry approach, high regioselectivityNot specified
Palladium-catalyzed functionalizationBrominated thiazole precursors, boronic acidsMicrowave irradiation at 100°CVersatile for creating diverse libraries>90%

Spectroscopic Characterization

Spectroscopic data provides crucial information for structure confirmation and purity assessment of 2-methyl-4-(tosylmethyl)thiazole. While direct spectroscopic data for this specific compound is limited in the literature, we can infer expected spectral features based on closely related structures.

NMR Spectroscopy

The 1H NMR spectrum of 2-methyl-4-(tosylmethyl)thiazole would likely show distinctive signals corresponding to its key structural elements. From the related 5-bromo-2-methyl-4-(tosylmethyl)thiazole, we can predict:

"δH(200 MHz; CDCl3) 2.43 (3 H, s, CH3), 2.62 (3 H, s, CH3), 4.48 (2 H, s, CH2), 7.29 (2 H, d, J 8.3, H ar), 7.65 (2 H, d, J 8.3, H ar)"

The 13C NMR spectrum would likely display signals at:
"δC(50 MHz; CDCl3) 19.7, 21.7, 56.6, 109.9, 128.7, 129.7, 135.6, 142.4, 144.9, 166.5"

These signals correspond to the carbon atoms in the methyl groups, methylene bridge, thiazole ring, and aromatic system.

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular formula of 2-methyl-4-(tosylmethyl)thiazole. The related 5-bromo derivative shows "m/z (EI) 347.9542 ([M+H]+. C12H12NO2S2Br requires 347.9544)" , which helps confirm the molecular structure.

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands associated with the functional groups present in 2-methyl-4-(tosylmethyl)thiazole. These would likely include bands for:

  • Aromatic C-H stretching (~3000-3100 cm-1)

  • Aliphatic C-H stretching (~2850-2950 cm-1)

  • C=N stretching of the thiazole ring (~1600-1650 cm-1)

  • S=O stretching from the tosyl group (~1350-1150 cm-1)

  • C-S stretching (~700-600 cm-1)

Table 3: Expected Spectroscopic Features of 2-Methyl-4-(tosylmethyl)thiazole

Spectroscopic TechniqueExpected Key FeaturesStructural Assignment
1H NMR~2.4-2.6 ppm (singlets)Methyl groups (thiazole and tosyl)
~4.5 ppm (singlet)CH2 linking thiazole to tosyl
~6.9-7.7 ppm (multiplets)Aromatic protons and thiazole C5-H
13C NMR~19-22 ppmMethyl carbons
~56-57 ppmMethylene carbon
~110-170 ppmAromatic and thiazole carbons
Mass SpectrometryMolecular ion peakConfirmation of molecular formula
IR SpectroscopyMultiple characteristic bandsFunctional group identification

Biological Activities and Applications

Medicinal Chemistry Applications

The presence of the tosylmethyl group in 2-methyl-4-(tosylmethyl)thiazole provides a valuable handle for further chemical modifications. This functional group versatility makes the compound potentially valuable in medicinal chemistry as:

  • A building block for constructing more complex bioactive molecules

  • A scaffold for creating targeted libraries for biological screening

  • A starting point for structure-activity relationship (SAR) studies

The tosyl group itself has been noted as "physiologically active" in certain thiazole derivatives , suggesting potential biological relevance for 2-methyl-4-(tosylmethyl)thiazole.

Synthetic Applications

Beyond medicinal chemistry, 2-methyl-4-(tosylmethyl)thiazole serves as a valuable synthetic intermediate. The tosylmethyl group can undergo various transformations:

  • Nucleophilic substitution reactions

  • Elimination reactions to form vinyl thiazoles

  • Cross-coupling reactions for C-C bond formation

  • Functional group interconversions

These transformations enable the creation of diverse thiazole derivatives with tailored properties for specific applications.

Table 4: Potential Applications of 2-Methyl-4-(tosylmethyl)thiazole

Application AreaSpecific UseKey Enabling FeaturePotential Advantage
Medicinal ChemistryAnticancer agent developmentThiazole scaffold + reactive tosyl groupTarget selectivity for EGFR/BRAF
Organic SynthesisBuilding block for complex moleculesReactive tosylmethyl groupSelective functionalization
Chemical BiologyProbe design for target validationModifiable structureTailored affinity for biological targets
Materials SciencePrecursor for functional materialsHeterocyclic structureElectronic and optical properties
Combinatorial ChemistryLibrary scaffoldAmenable to diverse modificationsHigh-throughput screening applications

Structure-Activity Relationships

Structural Features Influencing Activity

For thiazole derivatives, specific structural features significantly impact biological activity. From studies on related compounds, several structure-activity relationships can be inferred that may apply to 2-methyl-4-(tosylmethyl)thiazole:

"Finally, the most potent compounds' binding modes and docking scores toward BRAF V600E and EGFR targets were investigated."

This molecular modeling approach reveals how structural modifications in thiazole compounds affect their interaction with biological targets. The methyl group at position 2 and the tosylmethyl group at position 4 in our target compound would likely influence:

  • Electronic distribution across the thiazole ring

  • Three-dimensional conformation and flexibility

  • Hydrogen bonding capabilities

  • Hydrophobic interactions with protein binding pockets

Recent Advances and Future Research Directions

Synthetic Methodology Innovations

Recent research has focused on developing more efficient and selective methods for thiazole synthesis:

"The methodology exhibits broad functional group compatibility at the 5th position of the thiazole, accompanied by excellent yields, providing a valuable alternative to existing synthetic routes."

These advances enable the creation of diverse thiazole libraries, including potential derivatives of 2-methyl-4-(tosylmethyl)thiazole, with enhanced efficiency and selectivity.

Green Chemistry Approaches

Modern synthetic approaches increasingly emphasize environmentally friendly conditions:

"The reactions occur rapidly at room temperature under metal-free mild conditions, highlighting the practical applicability of this protocol."

These green chemistry principles are particularly relevant for scaling up the synthesis of thiazole derivatives for industrial applications, reducing environmental impact while maintaining efficiency.

Future Research Opportunities

Based on current trends in thiazole chemistry, several promising research directions for 2-methyl-4-(tosylmethyl)thiazole can be identified:

Table 5: Future Research Directions for 2-Methyl-4-(tosylmethyl)thiazole

Research AreaSpecific FocusExpected ImpactTechnological Approach
Synthesis OptimizationDevelopment of one-pot methodsImproved efficiency and yieldFlow chemistry, microwave assistance
Pharmacological ScreeningEvaluation against diverse biological targetsIdentification of new therapeutic applicationsHigh-throughput screening platforms
Structure ModificationsSystematic variation of substituentsEnhanced understanding of structure-activity relationshipsCombinatorial chemistry
Computational StudiesPrediction of physicochemical propertiesRational design of derivatives with improved propertiesMachine learning, molecular dynamics
Drug Delivery ApplicationsIncorporation into delivery systemsImproved bioavailability and targetingNanoformulation technologies

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